molecular formula C13H18N2O3 B2617281 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one CAS No. 478259-81-3

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one

Cat. No.: B2617281
CAS No.: 478259-81-3
M. Wt: 250.298
InChI Key: BFLGRDDYHAAZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one is a chemical compound with the molecular formula C13H18N2O3. It is characterized by the presence of a morpholine ring attached to a pyrrole ring, which is further connected to a butanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one typically involves the reaction of morpholine with a pyrrole derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling and subsequent transformations .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[5-(Morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the pyrrole ring may participate in electron transfer processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one is unique due to the combination of the morpholine and pyrrole rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-3-12(16)10-8-11(14-9-10)13(17)15-4-6-18-7-5-15/h8-9,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLGRDDYHAAZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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